molecular formula C12H16INOS B3965224 3-(2-hydroxyethyl)-2,5,6-trimethyl-1,3-benzothiazol-3-ium iodide

3-(2-hydroxyethyl)-2,5,6-trimethyl-1,3-benzothiazol-3-ium iodide

Cat. No. B3965224
M. Wt: 349.23 g/mol
InChI Key: ONNXZGHWSJIPKV-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2-hydroxyethyl)-2,5,6-trimethyl-1,3-benzothiazol-3-ium iodide, also known as Thiazolyl Blue Tetrazolium Bromide (MTT), is a widely used compound in scientific research. MTT is a yellowish-white powder that is soluble in water and ethanol. It is commonly used to assess cell viability and proliferation in various cell-based assays.

Mechanism of Action

The mechanism of action of MTT is based on its ability to be reduced by mitochondrial dehydrogenases in viable cells. The reduction of MTT by these enzymes produces a purple formazan product that can be quantified using a spectrophotometer. The amount of formazan produced is proportional to the number of viable cells in culture.
Biochemical and Physiological Effects:
MTT is not known to have any significant biochemical or physiological effects on cells. It is a non-toxic compound that is widely used in cell-based assays.

Advantages and Limitations for Lab Experiments

One of the main advantages of using MTT in cell-based assays is its ease of use and reliability. MTT assays are simple to perform and can be used to assess cell viability and proliferation in a wide range of cell types. However, MTT assays are not suitable for all types of cells and can be affected by various factors such as pH, temperature, and the presence of certain chemicals.

Future Directions

There are several potential future directions for research involving MTT. One area of interest is the development of new methods for using MTT in cell-based assays. For example, researchers are exploring the use of MTT in 3D cell culture models and in the assessment of stem cell viability and differentiation. Another area of interest is the development of new compounds that are similar to MTT but have improved properties such as increased sensitivity or reduced interference from other chemicals. Overall, MTT is a valuable tool in scientific research and is likely to continue to be used in a wide range of applications in the future.

Scientific Research Applications

MTT is used in a variety of scientific research applications. One of the most common uses of MTT is in cell viability assays. In these assays, MTT is added to cells in culture and is converted to a purple formazan product by mitochondrial dehydrogenases in viable cells. The amount of formazan produced is proportional to the number of viable cells, allowing researchers to assess cell viability and proliferation.

properties

IUPAC Name

2-(2,5,6-trimethyl-1,3-benzothiazol-3-ium-3-yl)ethanol;iodide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16NOS.HI/c1-8-6-11-12(7-9(8)2)15-10(3)13(11)4-5-14;/h6-7,14H,4-5H2,1-3H3;1H/q+1;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONNXZGHWSJIPKV-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C)SC(=[N+]2CCO)C.[I-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16INOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(2-hydroxyethyl)-2,5,6-trimethyl-1,3-benzothiazol-3-ium iodide
Reactant of Route 2
3-(2-hydroxyethyl)-2,5,6-trimethyl-1,3-benzothiazol-3-ium iodide
Reactant of Route 3
3-(2-hydroxyethyl)-2,5,6-trimethyl-1,3-benzothiazol-3-ium iodide
Reactant of Route 4
3-(2-hydroxyethyl)-2,5,6-trimethyl-1,3-benzothiazol-3-ium iodide
Reactant of Route 5
3-(2-hydroxyethyl)-2,5,6-trimethyl-1,3-benzothiazol-3-ium iodide
Reactant of Route 6
3-(2-hydroxyethyl)-2,5,6-trimethyl-1,3-benzothiazol-3-ium iodide

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